![molecular formula C21H24N4O3 B12539469 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine CAS No. 663597-19-1](/img/structure/B12539469.png)
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is a complex organic compound with a molecular formula of C21H24N4O3 It is characterized by the presence of a quinazoline core, a nitro group, and a pentyloxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by nitration and subsequent substitution reactions to introduce the pentyloxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .
Aplicaciones Científicas De Investigación
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinazolinamine: Lacks the nitro and pentyloxyphenyl groups, resulting in different chemical properties.
6-Nitroquinazoline: Similar nitro group but lacks the pentyloxyphenyl substituent.
N-[2-(4-Phenyl)ethyl]quinazolinamine: Similar structure but without the nitro group.
Uniqueness
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is unique due to the combination of its nitro group, pentyloxyphenyl substituent, and quinazoline core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
663597-19-1 |
|---|---|
Fórmula molecular |
C21H24N4O3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24) |
Clave InChI |
VKXNWSPSWLFVBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



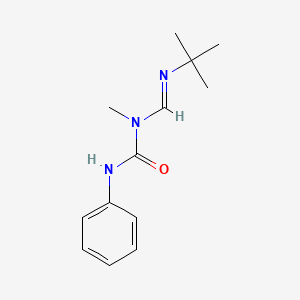
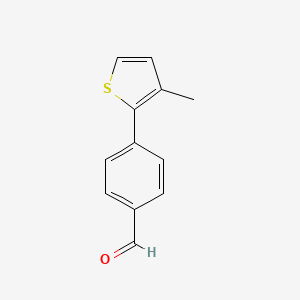
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
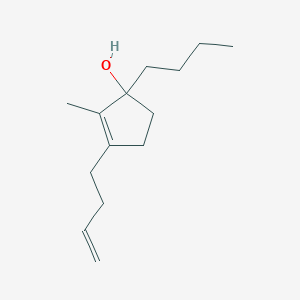
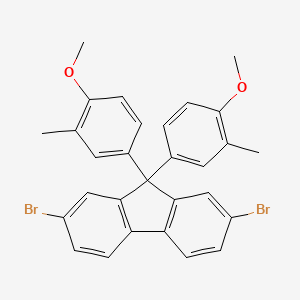
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)

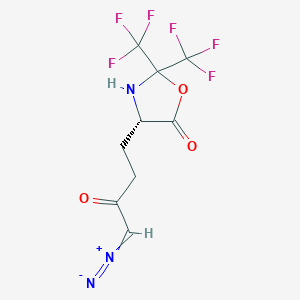
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
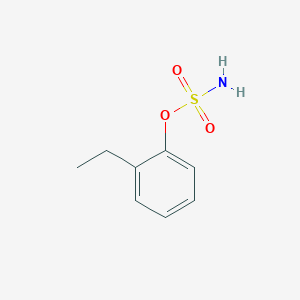
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
